

Rivanicline: A Comprehensive Technical Guide to its Chemical Properties, Structure, and Pharmacological Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Methyl-2-(pyridin-3-YL)ethanamine

Cat. No.: B012542

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rivanicline, also known as (E)-N-Methyl-4-(3-pyridinyl)-3-butene-1-amine, is a potent and selective partial agonist of the $\alpha 4\beta 2$ nicotinic acetylcholine receptor (nAChR) subtype.^[1] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Rivanicline. Detailed experimental protocols for key assays are outlined, and its mechanism of action is illustrated through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of nicotinic receptor modulators.

Chemical Structure and Properties

Rivanicline is a synthetic compound with the chemical formula $C_{10}H_{14}N_2$.^[1] It is structurally related to nicotine and exists as the (E)-isomer, which is the more active form.

Table 1: Physicochemical Properties of Rivanicline and its Salts

Property	Rivanicline (Free Base)	Rivanicline Hydrochloride	Rivanicline Hemioxalate
IUPAC Name	(E)-N-Methyl-4-(pyridin-3-yl)but-3-en-1-amine	(E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine, hydrochloride	(E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine;oxalic acid
Synonyms	RJR-2403, trans-Metanicotine	RJR-2403 hydrochloride	RJR-2403 hemioxalate
Chemical Formula	<chem>C10H14N2</chem>	<chem>C10H14N2 · HCl</chem>	<chem>C22H30N4O4</chem>
Molecular Weight	162.23 g/mol [1]	198.69 g/mol	414.5 g/mol
Melting Point	Data not available	Data not available	Data not available
Boiling Point	Data not available	Data not available	Data not available
pKa	Data not available	Data not available	Data not available
Solubility	Data not available	Acetonitrile: Slightly soluble (0.1-1 mg/ml), DMSO: Sparingly soluble (1-10 mg/ml), Water: Slightly soluble (0.1-1 mg/ml)	Data not available

Experimental Protocols for Physicochemical Characterization

Determination of Melting Point (General Protocol)

The melting point of Rivanicline salts can be determined using a standard capillary melting point apparatus.

- Apparatus: Mel-Temp apparatus or similar.
- Procedure:

- A small, finely powdered sample of the Rivanicline salt is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the apparatus.
- The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
- The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting) are recorded as the melting range.

Determination of pKa (General Protocol for Nitrogen-Containing Heterocycles)

The pKa of Rivanicline can be determined by potentiometric titration or UV-Vis spectrophotometry.

- Method: Potentiometric Titration.
- Procedure:
 - A standard solution of Rivanicline in a suitable solvent (e.g., water or a water/organic solvent mixture) is prepared.
 - The solution is titrated with a standard solution of a strong acid (e.g., HCl).
 - The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.
 - A titration curve is constructed by plotting the pH against the volume of titrant added.
 - The pKa is determined from the pH at the half-equivalence point.

Pharmacological Profile and Mechanism of Action

Rivanicline is a selective partial agonist at the $\alpha 4\beta 2$ nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that plays a crucial role in various cognitive functions.

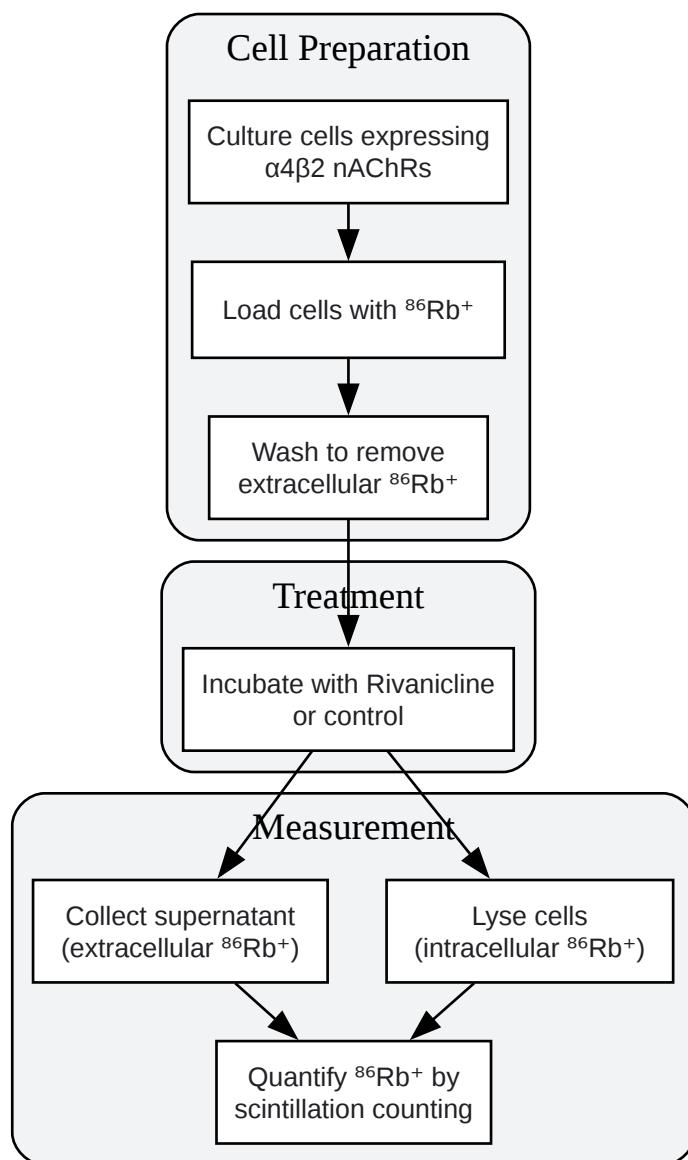
Signaling Pathway

Activation of the $\alpha 4\beta 2$ nAChR by Rivanicline leads to the opening of the ion channel, allowing the influx of cations, primarily Na^+ and Ca^{2+} . This influx results in depolarization of the neuronal membrane and the activation of downstream signaling cascades. One of the key downstream effects is the modulation of neurotransmitter release, particularly dopamine in brain regions associated with reward and cognition.[\[2\]](#)

[Click to download full resolution via product page](#)

Rivanicline's mechanism of action on $\alpha 4\beta 2$ nAChRs.

Pharmacological Data


Table 2: In Vitro and In Vivo Pharmacological Data for Rivanicline

Assay	Species/System	Parameter	Value	Reference
Binding Affinity	Rat brain cortex nAChRs	K _i	26 nM	[3]
α4β2 subtype	K _i	26 nM	[3]	
Functional Activity	M10 cells expressing chicken α4β2 nAChRs	EC ₅₀ (Rubidium efflux)	0.73 μM	
Isolated guinea pig ileum	EC ₃₀ (Contraction)	15 μM		
In Vivo Efficacy	Scopolamine-induced memory deficit (Passive Avoidance Test)	Effective Dose (mice)	0.6 μmol/kg	
Ibotenic acid-induced memory impairment (Radial Arm Maze)	Effective Dose (rats)	0.3, 0.6, 1.2 μmol/kg		

Experimental Protocols for Pharmacological Assays

Rubidium Efflux Assay

This assay measures the functional activity of nAChRs by quantifying the efflux of Rubidium-86 ($^{86}\text{Rb}^+$), a radioactive potassium analog, from cells expressing the receptor.

[Click to download full resolution via product page](#)

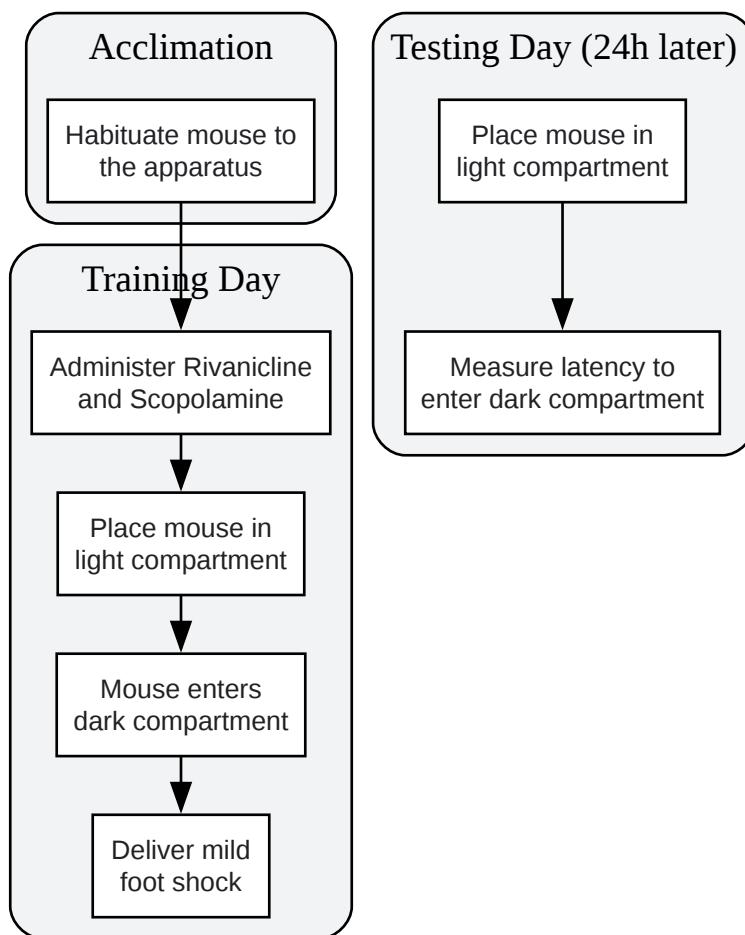
Workflow for the Rubidium Efflux Assay.

- Detailed Protocol:
 - Cell Culture: Plate cells stably expressing the human $\alpha 4\beta 2$ nAChR in 96-well plates.
 - Loading: Incubate the cells with a loading buffer containing $^{86}\text{RbCl}$ for a defined period (e.g., 2-4 hours) to allow for cellular uptake.

- Washing: Aspirate the loading buffer and wash the cells multiple times with a buffer to remove extracellular $^{86}\text{Rb}^+$.
- Treatment: Add buffer containing various concentrations of Rivanicline or control compounds to the wells and incubate for a short period (e.g., 2-5 minutes).
- Sample Collection: Collect the supernatant, which contains the effluxed $^{86}\text{Rb}^+$. Lyse the cells with a lysis buffer to release the remaining intracellular $^{86}\text{Rb}^+$.
- Quantification: Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.
- Data Analysis: Calculate the percentage of $^{86}\text{Rb}^+$ efflux for each concentration of Rivanicline and determine the EC₅₀ value.

Guinea Pig Ileum Contraction Assay

This ex vivo assay assesses the contractile response of smooth muscle tissue to nicotinic agonists.^[4]


- Detailed Protocol:

- Tissue Preparation: A segment of the terminal ileum is isolated from a humanely euthanized guinea pig and placed in oxygenated Tyrode's solution.^[4]
- Mounting: The ileum segment is mounted in an organ bath containing Tyrode's solution at 37°C and continuously bubbled with carbogen (95% O₂ / 5% CO₂).^[5] One end is attached to a fixed point, and the other to an isometric force transducer.
- Equilibration: The tissue is allowed to equilibrate under a resting tension (e.g., 1 g) for a specified period (e.g., 60 minutes), with regular washes.
- Drug Administration: A cumulative concentration-response curve is generated by adding increasing concentrations of Rivanicline to the organ bath.^[5]
- Data Recording: The contractile responses are recorded and measured.

- Data Analysis: The magnitude of contraction is plotted against the logarithm of the Rivanicline concentration to determine the EC₃₀ value.

Passive Avoidance Test

This behavioral test evaluates the effect of Rivanicline on learning and memory in a rodent model of amnesia induced by scopolamine.[6][7]

[Click to download full resolution via product page](#)

Workflow for the Passive Avoidance Test.

- Detailed Protocol:
 - Apparatus: A two-compartment box with a light and a dark chamber connected by a door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

- Acclimation: Mice are allowed to explore the apparatus for a set period before the training session.
- Training:
 - Rivanicline (or vehicle) is administered, followed by scopolamine (to induce amnesia) at appropriate times before training.
 - The mouse is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.
- Testing: 24 hours after training, the mouse is returned to the light compartment, and the latency to enter the dark compartment is recorded. A longer latency indicates better memory retention.

Radial Arm Maze Test

This test assesses spatial learning and memory in rats with cognitive deficits induced by ibotenic acid lesions.

- Detailed Protocol:
 - Apparatus: An elevated maze with a central platform and several arms radiating outwards. Some arms are baited with a food reward.
 - Habituation and Training: Rats are habituated to the maze and trained to find the food rewards in the baited arms.
 - Lesioning: Ibotenic acid is injected into specific brain regions (e.g., nucleus basalis magnocellularis) to induce cholinergic deficits and memory impairment.
 - Testing:
 - Following a recovery period, Rivanicline (or vehicle) is administered before each test session.
 - The rat is placed on the central platform and allowed to explore the maze for a set duration.

- The number of entries into baited and unbaited arms is recorded. An entry into a previously visited baited arm (working memory error) or an entry into an unbaited arm (reference memory error) is counted.
- Data Analysis: The number of errors is compared between the Rivanicline-treated and vehicle-treated groups to assess the effects on learning and memory.

Conclusion

Rivanicline is a well-characterized $\alpha 4\beta 2$ nAChR partial agonist with potential therapeutic applications in cognitive disorders. This technical guide has provided a detailed overview of its chemical properties, structure, and pharmacological profile, along with comprehensive experimental protocols. The information presented herein is intended to support further research and development in the field of nicotinic receptor modulation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rivanicline - Wikipedia [en.wikipedia.org]
- 2. The Relationship of Varenicline Agonism of $\alpha 4\beta 2$ Nicotinic Acetylcholine Receptors and Nicotine-Induced Dopamine Release in Nicotine-Dependent Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Guinea Pig Ileum [sheffbp.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. Effects of rivastigmine and memantine alone and in combination on learning and memory in rats with scopolamine-induced amnesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Influence of an Acute Administration of Cannabidiol or Rivastigmine, Alone and in Combination, on Scopolamine-Provoked Memory Impairment in the Passive Avoidance Test in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Rivanicline: A Comprehensive Technical Guide to its Chemical Properties, Structure, and Pharmacological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b012542#chemical-properties-and-structure-of-rivanicline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com